molecular formula C19H26N2O4S B5611578 [(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone

Cat. No.: B5611578
M. Wt: 378.5 g/mol
InChI Key: OYLGVPVCMNCPQC-MSOLQXFVSA-N
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Description

The compound “[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone” is a complex organic molecule that features a unique combination of functional groups and ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,4-b]pyrazine core, the attachment of the 2-methoxyethyl group, and the incorporation of the 2,3-dihydro-1H-inden-5-yl methanone moiety. Common synthetic routes may include:

    Formation of the Thieno[3,4-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and α,β-unsaturated carbonyl compounds.

    Attachment of the 2-Methoxyethyl Group: This step may involve nucleophilic substitution reactions using 2-methoxyethyl halides.

    Incorporation of the 2,3-Dihydro-1H-inden-5-yl Methanone Moiety: This can be done through Friedel-Crafts acylation reactions using suitable acylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thieno[3,4-b]pyrazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine Derivatives: Compounds with similar core structures but different substituents.

    Indenone Derivatives: Compounds with similar indenone moieties but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-25-10-9-20-7-8-21(18-13-26(23,24)12-17(18)20)19(22)16-6-5-14-3-2-4-15(14)11-16/h5-6,11,17-18H,2-4,7-10,12-13H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLGVPVCMNCPQC-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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